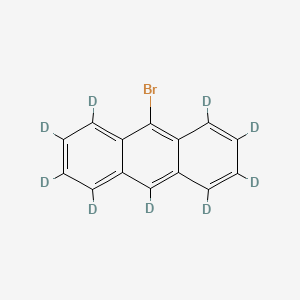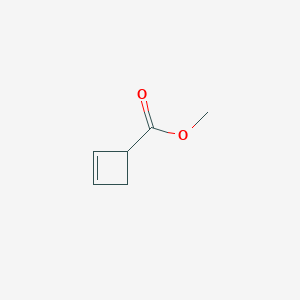![molecular formula C12H17NO2 B11762655 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C12H17NO2 It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-(Propan-2-yloxy)phenylamine with an appropriate epoxide can lead to the formation of the azetidine ring. This reaction typically requires a base such as sodium hydride and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group in the azetidine ring can form hydrogen bonds with target molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-Phenylazetidin-3-ol: Lacks the propan-2-yloxy substituent, which can affect its reactivity and biological activity.
3-(2-Methoxyphenyl)azetidin-3-ol: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical and biological properties.
3-(2-Chlorophenyl)azetidin-3-ol:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-propan-2-yloxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-6-4-3-5-10(11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
ZWVUFHMDGVMQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
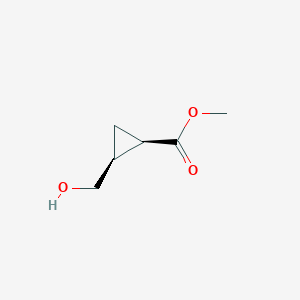
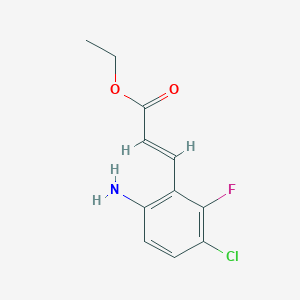
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
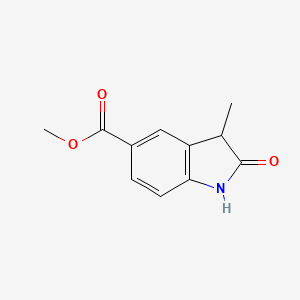
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
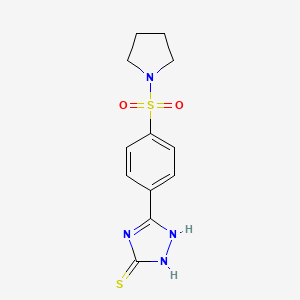
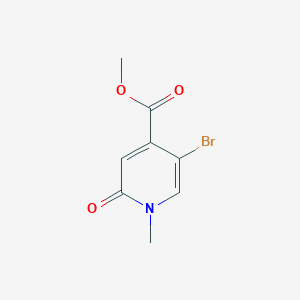
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
